5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylic acid
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Overview
Description
5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylic acid is a chemical compound with the molecular formula C₁₀H₅F₃N₂O₂S₂ and a molecular weight of 306.29 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a sulfanyl group, and a thiadiazole ring. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylic acid involves several steps. One common synthetic route includes the reaction of 4-(trifluoromethyl)thiophenol with thiosemicarbazide to form an intermediate, which is then cyclized to produce the desired thiadiazole compound . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
This may include the use of continuous flow reactors and other industrial-scale equipment to ensure efficient and consistent production .
Chemical Reactions Analysis
5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or alcohols .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols .
Scientific Research Applications
5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets . In medicine, it is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities . In industry, it is used in the development of new materials and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of 5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and proteins, inhibiting their activity . This inhibition can lead to various biological effects, such as the suppression of inflammation or the induction of cell death in cancer cells . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylic acid can be compared to other similar compounds, such as 5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole and 5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxamide . These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity . The presence of the carboxylic acid group in this compound makes it unique and may contribute to its specific interactions with biological targets .
Properties
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]sulfanylthiadiazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O2S2/c11-10(12,13)5-1-3-6(4-2-5)18-9-7(8(16)17)14-15-19-9/h1-4H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSWLXUTUFNTRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)SC2=C(N=NS2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380629 |
Source
|
Record name | 5-[4-(trifluoromethyl)phenylthio]-1,2,3-thiadiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338982-07-3 |
Source
|
Record name | 5-[4-(trifluoromethyl)phenylthio]-1,2,3-thiadiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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